Dexamethasone dipropionate
Overview
Description
Dexamethasone dipropionate (DDP) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is used in various formulations for the treatment of several inflammatory and immune-mediated diseases. DDP is known for its efficacy in reducing symptoms of inflammation and is commonly used in topical ointments for skin conditions and in ocular preparations for eye diseases .
Synthesis Analysis
The synthesis of DDP and its conjug
Scientific Research Applications
In Vitro Potency Comparison
Dexamethasone has been compared with other corticosteroids like beclomethasone dipropionate in terms of potency in different human cell types. This research helps understand the relative effectiveness of dexamethasone in clinical settings, particularly in treating conditions like asthma (Seeto et al., 2000).
Prenatal Exposure Effects
Studies have explored the effects of prenatal exposure to dexamethasone on blood pressure in children and adults. This research provides insights into the long-term effects of prenatal dexamethasone treatment, particularly in cases where it's used to prevent virilization in congenital adrenal hyperplasia (Karlsson et al., 2022).
Impact on Ferroptosis
Recent studies indicate that dexamethasone can sensitize cells to ferroptosis, an iron-dependent form of cell death. This finding has potential implications in treating diseases like acute kidney injury, myocardial infarction, and stroke (von Mässenhausen et al., 2022).
Cognitive Effects in Prenatal Therapy
Research has shown that prenatal treatment with dexamethasone can have sex-dimorphic effects on cognitive functions. This is particularly significant in understanding the safety and efficacy of dexamethasone in prenatal care for conditions like congenital adrenal hyperplasia (Wallensteen et al., 2016).
Metabolic Effects in Different Organs
Dexamethasone's metabolic effects on various organs have been studied, revealing significant perturbations in metabolite levels in organs like the brain, liver, and kidneys. This research provides a comprehensive understanding of the systemic effects of dexamethasone (Dahabiyeh et al., 2020).
Uterine Responses to Hormonal Treatment
The role of dexamethasone in modulating uterine reactions induced by continuous estrogen treatment has been explored, providing insights into the complex interactions between glucocorticoids and estrogen in uterine morphogenesis (Gunin et al., 2001).
Neurodevelopmental Impact of Early Postnatal Treatment
The long-term neurodevelopmental outcomes of early postnatal dexamethasone treatment, especially in the context of chronic lung disease in premature infants, have been a subject of study, shedding light on the implications of using dexamethasone in neonatal care (Shinwell et al., 2000).
Effects on Peripheral Nerve Blood Flow
Research has investigated the effects of dexamethasone on nerve blood flow, which is crucial in understanding the drug's potential neurotoxic injury mechanisms (Shishido et al., 2002).
Enhancing Drug Delivery in Cancer Therapy
Dexamethasone has been shown to normalize the tumor microenvironment, thereby increasing the efficacy of nanocarrier-delivered drugs in cancer treatment, such as in metastatic breast cancer (Martin et al., 2019).
Applications in Inflammatory Diseases
Its role in treating inflammatory diseases, such as Crohn's disease and ulcerative colitis, has been explored, focusing on second-generation corticosteroids like dexamethasone for their efficacy and reduced side effects (de Cassan et al., 2012).
Safety And Hazards
Future Directions
Dexamethasone has been used in treating many inflammatory and autoimmune diseases . The encapsulation of a lipidic prodrug of dexamethasone into PLGA-PEG NPs appears as a promising strategy to improve the pharmacological profile and reduce joint inflammation in a murine model of rheumatoid arthritis .
properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBQSYVNNPZIQ-PKWREOPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022902 | |
Record name | Dexamethasone dipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone dipropionate | |
CAS RN |
55541-30-5 | |
Record name | Dexamethasone dipropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55541-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexamethasone dipropionate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055541305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexamethasone dipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXAMETHASONE DIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3UKR54YXW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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